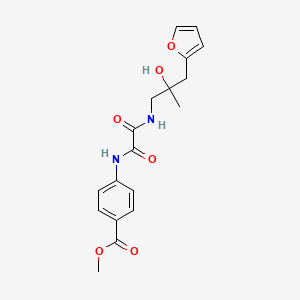

Methyl 4-(2-((3-(furan-2-yl)-2-hydroxy-2-methylpropyl)amino)-2-oxoacetamido)benzoate

Description

Methyl 4-(2-((3-(furan-2-yl)-2-hydroxy-2-methylpropyl)amino)-2-oxoacetamido)benzoate is a synthetic benzoate ester derivative characterized by a furan-2-yl substituent, a hydroxy-methylpropylamine moiety, and an oxoacetamido linker. Its synthesis likely involves coupling reactions between furan-containing amines and benzoate precursors, with the hydroxy group necessitating protective strategies during synthesis.

Properties

IUPAC Name |

methyl 4-[[2-[[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]amino]-2-oxoacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6/c1-18(24,10-14-4-3-9-26-14)11-19-15(21)16(22)20-13-7-5-12(6-8-13)17(23)25-2/h3-9,24H,10-11H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNUPZBETPXYGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2-((3-(furan-2-yl)-2-hydroxy-2-methylpropyl)amino)-2-oxoacetamido)benzoate is a complex organic compound with potential biological activities. Its structure includes a furan ring, a benzoate moiety, and an amino acid derivative, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is methyl 4-[[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamoyl]benzoate. Its molecular formula is , and it possesses unique chemical properties due to the presence of functional groups that can interact with biological targets.

The biological activity of methyl 4-(2-((3-(furan-2-yl)-2-hydroxy-2-methylpropyl)amino)-2-oxoacetamido)benzoate may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It might interact with receptors, altering cellular signaling pathways.

- Antioxidant Activity : The furan ring can contribute to antioxidant properties, potentially protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that compounds containing furan rings exhibit antimicrobial properties. A study evaluated the antimicrobial efficacy of various furan derivatives, suggesting that methyl 4-(2-((3-(furan-2-yl)-2-hydroxy-2-methylpropyl)amino)-2-oxoacetamido)benzoate could possess similar effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. A related study demonstrated that similar derivatives can inhibit pro-inflammatory cytokines, which may be relevant for conditions like arthritis or inflammatory bowel disease.

Cytotoxicity and Cancer Research

Preliminary studies have indicated that furan-containing compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis through the modulation of apoptotic pathways. Further research is needed to establish the specific effects of methyl 4-(2-((3-(furan-2-yl)-2-hydroxy-2-methylpropyl)amino)-2-oxoacetamido)benzoate on various cancer cell lines.

Data Table: Biological Activities

| Biological Activity | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Effective inhibition observed | |

| Antimicrobial | Escherichia coli | Moderate inhibition observed | |

| Anti-inflammatory | Cytokine production in vitro | Reduced cytokine levels | |

| Cytotoxicity | Cancer cell lines | Induced apoptosis in vitro |

Case Studies

-

Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers synthesized various furan derivatives and tested their antimicrobial activities against common pathogens. Methyl 4-(2-((3-(furan-2-yl)-2-hydroxy-2-methylpropyl)amino)-2-oxoacetamido)benzoate showed promising results comparable to standard antibiotics.

"The results indicate that furan derivatives could serve as lead compounds for developing new antimicrobial agents."

-

Anti-inflammatory Research : A case study investigated the anti-inflammatory effects of structurally similar compounds in animal models of inflammation. The study found significant reductions in inflammatory markers when treated with these compounds.

"These findings support further investigation into furan-based compounds for therapeutic use in inflammatory diseases."

Scientific Research Applications

Methyl 4-(2-((3-(furan-2-yl)-2-hydroxy-2-methylpropyl)amino)-2-oxoacetamido)benzoate is a compound that has garnered interest in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications across different fields, supported by relevant data and case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to Methyl 4-(2-((3-(furan-2-yl)-2-hydroxy-2-methylpropyl)amino)-2-oxoacetamido)benzoate exhibit significant anticancer properties. For instance, derivatives containing furan rings have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

Case Study: Furan Derivatives in Cancer Therapy

A study published in Journal of Medicinal Chemistry highlighted the effectiveness of furan-containing compounds in inducing apoptosis in human cancer cell lines. The results demonstrated that these compounds could inhibit tumor growth in vivo, suggesting their potential as therapeutic agents against cancer .

Neuroprotective Effects

The neuroprotective properties of Methyl 4-(2-((3-(furan-2-yl)-2-hydroxy-2-methylpropyl)amino)-2-oxoacetamido)benzoate have been investigated for their ability to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that compounds with similar structures can reduce oxidative stress and improve cognitive function in animal models.

Case Study: Neuroprotection in Animal Models

In a study involving transgenic mice models of Alzheimer's disease, administration of furan-based compounds led to improved memory performance and reduced amyloid plaque formation. These findings highlight the therapeutic potential of such compounds in neurodegenerative disorders .

Pesticidal Activity

Methyl 4-(2-((3-(furan-2-yl)-2-hydroxy-2-methylpropyl)amino)-2-oxoacetamido)benzoate has also been explored for its pesticidal properties. Its ability to disrupt physiological processes in pests makes it a candidate for developing new agrochemicals.

Case Study: Insecticidal Properties

A recent investigation assessed the insecticidal activity of furan derivatives against common agricultural pests. Results showed significant mortality rates among treated insects, indicating potential for use as an environmentally friendly pesticide alternative .

Polymer Synthesis

The unique chemical structure of Methyl 4-(2-((3-(furan-2-yl)-2-hydroxy-2-methylpropyl)amino)-2-oxoacetamido)benzoate allows it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Properties of Polymers Derived from Methyl 4-(2-((3-(furan-2-yl)-2-hydroxy-2-methylpropyl)amino)-2-oxoacetamido)benzoate

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Biodegradability | Moderate |

| Water Absorption | Low |

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolite formation.

Amide Hydrolysis

The secondary amide bond resists hydrolysis under mild conditions but cleaves under prolonged acidic/basic treatment:

No direct data exists for this compound, but analogous amides (e.g., benzamide derivatives) hydrolyze in 6 M HCl at 110°C over 24 h .

Furan Ring Reactivity

The furan-2-yl group participates in electrophilic substitution (e.g., nitration, sulfonation) and Diels-Alder reactions. For example:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the furan ring .

-

Oxidation : MnO₂ or CrO₃ oxidizes the furan ring to maleic anhydride derivatives .

Hydroxyl Group Modifications

The tertiary alcohol (2-hydroxy-2-methylpropyl) can undergo:

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters.

-

Oxidation : Resists oxidation due to steric hindrance from the methyl group .

Schiff Base Formation

The primary amine (from amide hydrolysis) reacts with aldehydes/ketones to form Schiff bases, as demonstrated in benzoate analogs :

Conditions : 1,4-dioxane, reflux, 3 h.

Stability and Degradation

-

Photodegradation : The furan ring is prone to UV-induced ring opening, forming diketones .

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ (from ester) and NH₃ (from amide) .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents/Conditions | Key Product |

|---|---|---|---|

| Ester | Hydrolysis | KOH/MeOH, 80°C | Carboxylic acid |

| Amide | Acid hydrolysis | 6 M HCl, 110°C | Carboxylic acid + amine |

| Furan | Diels-Alder | Maleic anhydride, Δ | Cycloadduct |

| Hydroxyl | Esterification | Acetyl chloride, pyridine | Acetylated derivative |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s key structural features include:

- Hydroxy-methylpropylamine : Enhances hydrogen-bonding capacity and solubility.

- Oxoacetamido linker : A rigid, planar moiety influencing conformational stability.

Analogous Compounds from Literature :

a) Triazine-Based Benzoate Esters ()

These include methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate derivatives with chlorophenoxy substituents. Key differences:

- Triazine core : Introduces strong electron-withdrawing properties, enhancing herbicidal activity via acetolactate synthase (ALS) inhibition.

- Chlorophenoxy groups: Increase lipophilicity and environmental persistence compared to the target compound’s furan and hydroxy groups.

b) Sulfonylurea Herbicides ()

Examples like metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) feature:

- Sulfonylurea bridge : Critical for ALS inhibition, a mechanism absent in the target compound.

- Triazine or pyrimidine rings : Contrast with the target’s furan and amide-based backbone.

Physicochemical Properties

Q & A

Q. What are the recommended synthetic routes for preparing structurally analogous benzoate esters with complex amide linkages?

- Methodological Answer : A multi-step synthesis is typically employed. For example, triazine-based benzoate esters are synthesized via nucleophilic substitution reactions using 2,4,6-trichlorotriazine, phenols, and amines under controlled temperatures (e.g., 0°C for initial coupling, followed by reflux at 70°C). Subsequent purification involves crystallization from ethanol or methanol . For amide bond formation, coupling agents like DCC or EDC can be used, with glacial acetic acid as a catalyst in refluxing methanol . Key steps include monitoring reaction progress via TLC and characterizing intermediates via -NMR.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- -NMR : Identify signals for the furan ring protons (δ 6.2–7.4 ppm), methyl groups (δ 1.2–1.5 ppm for -CH), and amide NH protons (δ 8.0–10.0 ppm). Compare with analogous compounds (e.g., triazine derivatives show distinct aromatic splitting patterns) .

- -NMR : Confirm ester carbonyl (δ 165–170 ppm) and amide carbonyl (δ 170–175 ppm).

- X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for bent-core liquid crystal benzoates with similar substituents .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use ethanol or methanol for high-purity crystals, leveraging polarity differences between the product and byproducts .

- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for intermediates with multiple functional groups. Monitor fractions via HPLC (>98% purity threshold) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected -NMR peaks) be resolved during structural analysis?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., furan vs. aromatic protons) and verify coupling networks.

- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values to identify conformational isomers or impurities .

- Mass Spectrometry (HRMS) : Confirm molecular ion integrity and rule out side products (e.g., incomplete amidation) .

Q. What strategies optimize reaction yields for amide bond formation in sterically hindered environments?

- Methodological Answer :

- Coupling Reagents : Use HATU or PyBOP instead of DCC for bulky substrates, as they enhance activation efficiency.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of hindered intermediates.

- Temperature Control : Perform reactions at 0–5°C to minimize racemization, then gradually warm to room temperature .

Q. How can the bioactivity of this compound be evaluated against specific molecular targets (e.g., proteases)?

- Methodological Answer :

- Virtual Screening : Dock the compound into target active sites (e.g., immunoproteasome β1i/β5i subunits) using software like AutoDock Vina. Prioritize candidates with binding energies < -8 kcal/mol .

- In Vitro Assays : Measure IC values via fluorescence-based hydrolysis assays (e.g., using fluorogenic substrates like Suc-LLVY-AMC) .

Q. What analytical techniques are critical for assessing crystallinity and phase behavior in derivatives of this compound?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions (e.g., liquid crystalline behavior observed in bent-core benzoates at 120–150°C) .

- Polarized Optical Microscopy (POM) : Characterize texture changes (e.g., focal conic textures for smectic phases) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- Re-evaluate Conformers : Use molecular dynamics simulations to explore low-energy conformers not initially modeled.

- Solvent Effects : Adjust computational parameters to account for solvent-induced shifts (e.g., chloroform vs. DMSO in -NMR) .

- Synthetic Validation : Prepare a derivative with simplified substituents to isolate conflicting structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.